molecular formula C25H24N6O3 B2612372 Chembl4586419 CAS No. 1216555-60-0

Chembl4586419

Cat. No.: B2612372
CAS No.: 1216555-60-0
M. Wt: 456.506
InChI Key: JQGJUCXXEPKQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chembl4586419 is a useful research compound. Its molecular formula is C25H24N6O3 and its molecular weight is 456.506. The purity is usually 95%.
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Scientific Research Applications

Database for Drug Discovery

ChEMBL4586419 is featured in ChEMBL, a large-scale bioactivity database crucial for drug discovery. It contains comprehensive data on drug-like bioactive compounds, including binding, functional, and ADMET information. This database, curated and standardized from primary literature, supports a wide range of research problems in chemical biology and drug discovery. It includes over 5.4 million bioactivity measurements for more than 1 million compounds, offering valuable insights for researchers (Gaulton et al., 2011).

Enhanced Database Features

The ChEMBL database, including this compound, has been constantly updated to improve its utility in drug discovery. New bioactivity data sources, such as those from neglected disease screening and crop protection, have been integrated. Additionally, improvements like the annotation of assays and targets using ontologies, and the inclusion of metabolic pathways for drugs, make ChEMBL more comprehensive and valuable for research (Gaulton et al., 2016).

Web Services and Data Accessibility

ChEMBL, including this compound, provides streamlined access to drug discovery data through updated web services. This makes it easier for researchers to build applications and workflows relevant to drug discovery and chemical biology. The web services expose more data from the database and introduce new functionalities, enhancing the accessibility and utility of the data for a range of scientific purposes (Davies et al., 2015).

Broadening Applicability to Other Fields

The inclusion of this compound in ChEMBL not only benefits human health research but also extends its applicability to fields like crop protection research. This broadens the database's utility, aiding the identification of active chemical scaffolds and potential targets or pathways for various applications, beyond just medicinal chemistry (Gaulton et al., 2015).

Contribution to Chemical Education

ChEMBL, including this compound, contributes to chemical education by providing a resource-rich environment for learning about small-molecule SAR data, bioactivity records, and chemical structures. It supports various drug design and discovery tasks, making it a valuable tool for educational purposes in the field of chemistry (Bellis et al., 2011).

Properties

IUPAC Name

2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-4-16-10-8-9-13-19(16)26-20(32)15-30-25(34)31-21-18(17-11-6-5-7-12-17)14-28(2)22(21)23(33)29(3)24(31)27-30/h5-14H,4,15H2,1-3H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGJUCXXEPKQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)C)N(C=C4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.